4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole
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Description
4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their various biological activities and applications in organic chemistry.
Synthesis Analysis
The synthesis of triazole compounds often involves multi-component reactions. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions from primary amines, ketones, and 4-nitrophenyl azide (Vo, 2020).
Molecular Structure Analysis
Triazoles generally exhibit planar molecular structures. For example, in a closely related compound, the triazole ring was observed to be planar, and the mean planes through the triazole and phenyl rings formed a dihedral angle of 15.9° (Liu et al., 1999).
Chemical Reactions and Properties
Triazoles can undergo various chemical reactions. For example, 4,5-Dibromo-1H-1,2,3-triazole can be reacted with chloromethyl methyl ether to give products substituted at the N-atoms (Iddon & Nicholas, 1996).
Physical Properties Analysis
The physical properties of triazoles can be examined through crystallography. For instance, a related compound crystallizes in the triclinic system, with specific unit cell parameters, indicating the compound's unique physical structure (Ebert et al., 2012).
Chemical Properties Analysis
Triazoles exhibit interesting chemical properties due to their aromatic heterocyclic structure. These properties include various biological activities, such as antifungal and anticancer properties. For instance, derivatives of 1,2,4-triazole are known for their antifungal and anticancer properties (Rud et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and detailed structural analysis of triazole derivatives, including 4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazoles. These compounds have been synthesized through multi-step reactions involving the condensation and functionalization of various precursors. Studies such as those by Liu et al. (1999) have provided insights into the crystallographic plane and molecular interactions within these compounds, highlighting their stable structural configurations and potential as a scaffold for further chemical modifications (Yong-jiang Liu et al., 1999).
Biological Activities
Extensive research has been conducted on the biological activities of 1,2,4-triazole derivatives, revealing a broad spectrum of pharmacological properties. For instance, studies have investigated their potential as antimicrobial, antitumor, and corrosion inhibition agents. The work by Upmanyu et al. (2011) demonstrated that triazole derivatives possess notable antimicrobial activity against a range of bacterial and fungal species, making them candidates for further development into new antimicrobial agents (N. Upmanyu et al., 2011). Additionally, triazole compounds have shown promise in anticancer research, with studies like that by Safari et al. (2020), evaluating their effects on cancer cells through mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process (F. Safari et al., 2020).
Corrosion Inhibition and Industrial Applications
The corrosion inhibition properties of triazole derivatives have also been a subject of interest, particularly for their applications in protecting metals in aggressive environments. Research by Merimi et al. (2019) found that certain triazole compounds are highly effective in preventing corrosion of mild steel in hydrochloric acid solutions, underscoring their potential utility in industrial settings (I. Merimi et al., 2019).
properties
IUPAC Name |
4-methyl-3-[(2-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-13-7-11-12-10(13)17-6-8-4-2-3-5-9(8)14(15)16/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWFZNICSSJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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